(6r,8Ar)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydroindolizin-8a(1h)-ol
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Overview
Description
The compound (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol is a complex organic molecule that features multiple aromatic rings and a hexahydroindolizin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol typically involves multi-step organic reactions. The starting materials are usually commercially available aromatic compounds, which undergo a series of reactions including:
Aldol condensation: to form the core structure.
Hydrogenation: to reduce double bonds.
Methoxylation: to introduce methoxy groups on the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic hydrogenation: using palladium or platinum catalysts.
Column chromatography: for purification.
Recrystallization: to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced to cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of complex organic molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicine
Therapeutic agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Material science:
Mechanism of Action
The mechanism of action of (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Signal transduction pathways: Modulating the activity of kinases or phosphatases.
Metabolic pathways: Inhibiting or activating specific enzymes involved in metabolism.
Comparison with Similar Compounds
Similar Compounds
(6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol: Unique due to its specific substitution pattern and core structure.
Other hexahydroindolizin derivatives: Similar core structure but different substitution patterns.
Methoxy-substituted aromatic compounds: Similar functional groups but different core structures.
Uniqueness
The uniqueness of (6R,8AR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,2,3,5,6,8a-hexahydroindolizin-8a-ol lies in its specific combination of a hexahydroindolizin core with methoxy-substituted aromatic rings, which could confer unique chemical and biological properties.
Properties
CAS No. |
138964-86-0 |
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Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(6R,8aR)-6-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,5,6-tetrahydro-1H-indolizin-8a-ol |
InChI |
InChI=1S/C23H27NO4/c1-26-18-8-5-16(6-9-18)19-14-23(25)11-4-12-24(23)15-20(19)17-7-10-21(27-2)22(13-17)28-3/h5-10,13-14,20,25H,4,11-12,15H2,1-3H3/t20-,23-/m1/s1 |
InChI Key |
WHTUBPJAGYKOQP-NFBKMPQASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C[C@@]3(CCCN3C[C@@H]2C4=CC(=C(C=C4)OC)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3(CCCN3CC2C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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